molecular formula C9H18O3 B2906647 3-Hydroxy-2-methylpropyl pivalate CAS No. 914802-22-5

3-Hydroxy-2-methylpropyl pivalate

Cat. No.: B2906647
CAS No.: 914802-22-5
M. Wt: 174.24
InChI Key: QVACGRAEIGECNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxy-2-methylpropyl pivalate is a type of pivalate prodrug . Pivalate prodrugs have been developed to improve the bioavailability of therapeutic candidates Pivalate prodrugs are known to interact with various enzymes found in the blood and several organs, including the intestine and liver .

Mode of Action

The mode of action of this compound involves the liberation of pivalate (trimethylacetic acid) after hydrolysis . This process improves the lipophilicity of the compound, allowing it to cross lipid biomembranes more readily . The ester is then hydrolyzed to form the desired bioactive molecule and pivalate . Hydrolysis is catalyzed by a spectrum of enzymes found in the blood and several organs .

Biochemical Pathways

Pivalate can be activated to a coenzyme A thioester in cells . In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination .

Pharmacokinetics

The pharmacokinetics of this compound involve the metabolism of pivalate. Pivalate is metabolized by enzyme systems and pathways intended to oxidize the broad spectrum of organic acids generated during intermediary metabolism . The accumulation of pivalate derivatives has the potential to disrupt cellular metabolism .

Result of Action

The molecular and cellular effects of this compound’s action involve the potential disruption of cellular metabolism due to the accumulation of pivalate derivatives . This can lead to clinically relevant consequences .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion . Long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylpropyl pivalate can be synthesized through the esterification of 3-hydroxy-2-methylpropanol with pivalic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpropyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methylpropyl pivalate is unique due to its stability and ease of removal as a protecting group in organic synthesis. Its pivalate ester group provides steric hindrance, making it less reactive towards nucleophiles compared to other esters, which is advantageous in multi-step synthetic processes .

Properties

IUPAC Name

(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVACGRAEIGECNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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